Methyl 5-(3-formylphenyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(3-formylphenyl)furan-2-carboxylate is an organic compound with the molecular formula C13H10O4. It is a derivative of furan, a heterocyclic aromatic compound, and contains a formyl group attached to a phenyl ring, which is further connected to a furan ring through a carboxylate ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-formylphenyl)furan-2-carboxylate typically involves the reaction of 2-furancarboxylic acid methyl ester with 3-bromobenzaldehyde under specific conditions . The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-formylphenyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 5-(3-carboxyphenyl)furan-2-carboxylic acid.
Reduction: 5-(3-hydroxyphenyl)furan-2-carboxylate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 5-(3-formylphenyl)furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 5-(3-formylphenyl)furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The furan ring can also participate in π-π stacking interactions, enhancing binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
- Methyl 5-(3-aminophenyl)furan-2-carboxylate
Uniqueness
Methyl 5-(3-formylphenyl)furan-2-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its hydroxyl, fluoro, or amino-substituted analogs. This unique functional group allows for specific chemical transformations and interactions, making it valuable in various synthetic and research applications.
Properties
CAS No. |
400746-19-2 |
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Molecular Formula |
C13H10O4 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
methyl 5-(3-formylphenyl)furan-2-carboxylate |
InChI |
InChI=1S/C13H10O4/c1-16-13(15)12-6-5-11(17-12)10-4-2-3-9(7-10)8-14/h2-8H,1H3 |
InChI Key |
QCGXNXGFVPXUMH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
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